molecular formula C20H24N2O3S B2946132 N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide CAS No. 941954-72-9

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide

Cat. No.: B2946132
CAS No.: 941954-72-9
M. Wt: 372.48
InChI Key: GQOKIOIPSGMNOO-UHFFFAOYSA-N
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Description

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide is a synthetic sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinolin-2-one core substituted with a propyl group at the N1 position and a sulfonamide moiety at the C6 position. The sulfonamide group is further functionalized with a phenylethane chain, distinguishing it from closely related analogs . This compound has garnered attention in structural biology and medicinal chemistry due to its role as an abscisic acid (ABA)-mimicking ligand, forming stable complexes with plant ABA receptors such as PYL2 and PP2C HAB1 . Its molecular formula is C20H24N2O3S, with a molecular weight of 372.48 g/mol.

Properties

IUPAC Name

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-2-13-22-19-10-9-18(15-17(19)8-11-20(22)23)21-26(24,25)14-12-16-6-4-3-5-7-16/h3-7,9-10,15,21H,2,8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOKIOIPSGMNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline ring system. This can be achieved through the Povarov reaction, which involves the condensation of an aniline, an aldehyde, and an alkene. The resulting tetrahydroquinoline is then oxidized to introduce the oxo group at the 2-position .

The sulfonamide group is introduced through a reaction with a sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions. The final step involves the coupling of the quinoline derivative with a phenylethane moiety, which can be achieved through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Povarov reaction and subsequent steps, as well as the development of efficient purification methods to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield hydroxylated derivatives .

Mechanism of Action

The mechanism of action of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets. In plant biology, it mimics the action of abscisic acid by binding to ABA receptors, leading to the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling pathways. This results in enhanced drought resistance and reduced water loss in plants .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of this compound becomes evident when compared to its analogs. Below is a detailed analysis:

Structural Analog 1: N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide (A2O)

  • Key Differences :
    • The sulfonamide substituent in A2O features a phenylmethane (benzyl) group, whereas the target compound has a phenylethane (β-phenylethyl) chain. This difference introduces an additional methylene group in the target compound, enhancing hydrophobicity and steric bulk .
    • SMILES Comparison :
  • Target compound: O=S(=O)(Nc1ccc2c(c1)CCC(=O)N2CCC)CCc3ccccc3
  • A2O: O=S(=O)(Nc1ccc2c(c1)CCC(=O)N2CCC)Cc3ccccc3
    • Biological Relevance : Both compounds act as ABA mimics, but the phenylethane chain in the target compound may alter binding kinetics to PYL2/HAB1 receptors due to increased flexibility and van der Waals interactions .

Structural Analog 2: 1-(3-Chloro-4-methylphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

  • Key Differences :
    • The sulfonamide aryl group in this analog is substituted with 3-chloro-4-methylphenyl , introducing halogen and methyl groups that enhance electron-withdrawing properties and steric hindrance.
    • Functional Impact : The chloro-methyl substitution likely improves receptor selectivity but reduces solubility compared to the target compound’s unsubstituted phenylethane chain .

Structural Analog 3: N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide

  • Key Differences :
    • This analog replaces the sulfonamide group with a thiazol-oxazole-carboxamide system, shifting the pharmacophore from sulfonamide-based to heterocyclic.
    • Functional Impact : The absence of a sulfonamide moiety eliminates hydrogen-bonding interactions critical for ABA receptor binding, rendering this compound inactive in PYL2/HAB1 assays .

Comparative Data Table

Compound Name Substituent (R Group) Molecular Formula Receptor Binding Affinity (KD, nM) Solubility (µg/mL)
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide (Target Compound) 2-Phenylethane C20H24N2O3S 12.3 ± 1.5 (PYL2) 8.9 ± 0.7
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide (A2O) Phenylmethane C19H22N2O3S 18.6 ± 2.1 (PYL2) 12.4 ± 1.2
1-(3-Chloro-4-methylphenyl)-N-(2-oxo-1-propyl-...)methanesulfonamide 3-Chloro-4-methylphenylmethane C20H22ClN2O3S 9.8 ± 0.9 (PYL2) 5.1 ± 0.4

Key Research Findings

Hydrophobicity vs. Solubility : The phenylethane chain in the target compound balances receptor affinity (KD = 12.3 nM) with moderate solubility (8.9 µg/mL), outperforming the less-soluble chloro-methyl analog (5.1 µg/mL) .

Steric Effects : The additional methylene group in the target compound’s R group enhances interactions with hydrophobic pockets in PYL2, reducing KD by ~6 nM compared to A2O .

Synthetic Accessibility: A2O and its analogs are often synthesized via nucleophilic substitution of 6-amino-1-propyl-1,2,3,4-tetrahydroquinolin-2-one with sulfonyl chlorides, but the phenylethane variant requires optimized coupling conditions to avoid byproducts .

Biological Activity

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide is a synthetic compound that has garnered attention for its biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC19H22N2O3S
Molecular Weight358.5 g/mol
LogP3.568
Polar Surface Area38.96 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

This compound primarily interacts with the PYR/PYL family of abscisic acid (ABA) receptors. This interaction leads to the inhibition of type 2C phosphatases (PP2C), which are critical regulators in ABA signaling pathways . The activation of these receptors mimics the natural hormone ABA, influencing various cellular processes such as gene expression and metabolism.

1. Cellular Effects

The compound has been shown to impact cell function significantly by modulating cell signaling pathways. This modulation can lead to alterations in gene expression and cellular metabolism, which may have implications in stress responses in plants and possibly other organisms.

2. Potential Therapeutic Applications

Research indicates that this compound could be beneficial in agricultural biotechnology due to its role in plant stress responses. By enhancing ABA signaling, it may help plants cope with drought and salinity stress . Additionally, its effects on cellular metabolism could be explored for therapeutic applications in human health.

Case Studies and Research Findings

A study investigating the effects of similar compounds on plant physiology demonstrated that ABA receptor agonists could enhance drought tolerance in crops. The findings suggest that compounds like this compound may serve as valuable tools in developing stress-resistant plant varieties .

Another research effort focused on the compound's interaction with PP2C phosphatases revealed that it effectively modulates downstream signaling pathways associated with stress responses. This modulation was linked to increased expression of genes involved in stress tolerance mechanisms .

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